molecular formula C15H12N4O2 B5635324 N'-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE

N'-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE

Cat. No.: B5635324
M. Wt: 280.28 g/mol
InChI Key: ZNUYARSSWQWPHS-UHFFFAOYSA-N
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Description

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

The mechanism of action of N’-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide derivatives has been studied in the context of their cytotoxic properties . One of the derivatives was found to induce apoptosis at submicromolar range . The mechanism was further studied by cell cycle analysis, mitochondrial membrane potential analysis, DNA fragmentation, and Annexin V-FITC flow cytometric analysis .

Future Directions

The future directions for research on N’-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)nicotinohydrazide could involve further exploration of its cytotoxic properties and potential as an anticancer agent . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and molecular structure could be beneficial.

Preparation Methods

The synthesis of N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of indole derivatives with pyridine-3-carbohydrazide under specific reaction conditions. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This method consistently yields the desired indole derivative in moderate to high yields.

Chemical Reactions Analysis

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

N’-[(3Z)-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can be compared with other indole derivatives such as:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-9-4-2-6-11-12(9)17-15(21)13(11)18-19-14(20)10-5-3-7-16-8-10/h2-8,17,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYARSSWQWPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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